molecular formula C12H14ClN3O B8276576 5-Chloro-2-(4-methylpiperazino)benzoxazole

5-Chloro-2-(4-methylpiperazino)benzoxazole

Cat. No. B8276576
M. Wt: 251.71 g/mol
InChI Key: YYMDUZXCAZEQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-methylpiperazino)benzoxazole is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(4-methylpiperazino)benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(4-methylpiperazino)benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-2-(4-methylpiperazino)benzoxazole

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

5-chloro-2-(4-methylpiperazin-1-yl)-1,3-benzoxazole

InChI

InChI=1S/C12H14ClN3O/c1-15-4-6-16(7-5-15)12-14-10-8-9(13)2-3-11(10)17-12/h2-3,8H,4-7H2,1H3

InChI Key

YYMDUZXCAZEQCB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 300 mg portion of 5-chloro-2-mercaptobenzoxazole was suspended in 50 ml of anhydrous benzene, and the suspension was mixed with 404 mg of phosphorus pentachloride and heated under reflux for 3 hours. The reaction solution was cooled in an ice bath and, with stirring, 1.6 g of 1-methylpiperazine was added thereto. After 30 minutes of stirring, the ice bath was removed to carry out 12 hours of stirring at room temperature, and then the reaction solution was mixed with saturated sodium bicarbonate aqueous solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried with magnesium sulfate and then the solvent was evaporated under a reduced pressure. Thereafter, the thus obtained mixture was purified by a silica gel column chromatography (ethyl acetate:methanol=20:1) to obtain the title compound (121 mg) in light yellow color.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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